molecular formula C26H24N2O3 B3677747 2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide

2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide

Cat. No. B3677747
M. Wt: 412.5 g/mol
InChI Key: XBGCJIMZJQBKMO-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. The compound is known for its unique chemical properties and has been extensively studied to understand its synthesis method, mechanism of action, and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. The compound has been shown to have potent inhibitory activity against a range of enzymes, including tyrosine kinases and serine/threonine kinases. Additionally, the compound has been shown to bind to certain receptors in the body, including the dopamine receptor.
Biochemical and Physiological Effects
2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has potent inhibitory activity against certain enzymes and receptors, as mentioned earlier. Additionally, the compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In vivo studies have shown that the compound has low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in various physiological processes. Additionally, the compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer research.
One of the limitations of using 2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide in lab experiments is its high cost and complex synthesis method. This can make it difficult for researchers to obtain the compound in large quantities, limiting its use in certain experiments.

Future Directions

There are several future directions for research involving 2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide. One area of research is in the development of new drugs based on the compound's inhibitory activity against certain enzymes and receptors. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in cancer research. Finally, research is needed to develop more cost-effective synthesis methods for the compound, making it more accessible to researchers.
Conclusion
2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide is a unique chemical compound that has potential applications in scientific research. The compound has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects. While there are limitations to using the compound in lab experiments, its potent inhibitory activity against certain enzymes and receptors makes it a valuable tool for researchers. There are several future directions for research involving the compound, including the development of new drugs and more cost-effective synthesis methods.

Scientific Research Applications

2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. The compound has been shown to have potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, the compound has been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

(Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-19-4-3-5-22(14-19)18-31-25-12-6-20(7-13-25)15-23(16-27)26(29)28-17-21-8-10-24(30-2)11-9-21/h3-15H,17-18H2,1-2H3,(H,28,29)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGCJIMZJQBKMO-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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